1-(10-Acetylphenanthren-9-yl)ethan-1-one
Description
1-(10-Acetylphenanthren-9-yl)ethan-1-one is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with acetyl groups at positions 9 and 10. While the exact isomer described in the provided evidence corresponds to 9-Acetylphenanthrene (CAS 2039-77-2), which has a molecular formula of C₁₆H₁₂O, a molar mass of 220.27 g/mol, and a melting point of 73–74°C . The compound is structurally characterized by a ketone group attached to the phenanthrene ring system, influencing its electronic and steric properties. Its IUPAC name is methyl 9-phenanthryl ketone, and it is utilized in organic synthesis and materials science due to its aromatic rigidity and reactivity .
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(10-acetylphenanthren-9-yl)ethanone |
InChI |
InChI=1S/C18H14O2/c1-11(19)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)12(2)20/h3-10H,1-2H3 |
InChI Key |
XGCFMOHGSRJWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(10-Acetylphenanthren-9-yl)ethan-1-one can be achieved through various methods. One common synthetic route involves the Friedel-Crafts acylation of phenanthrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Chemical Reactions Analysis
1-(10-Acetylphenanthren-9-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(10-Acetylphenanthren-9-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(10-Acetylphenanthren-9-yl)ethan-1-one involves its interaction with biological molecules. In the context of photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death . Its ability to intercalate into DNA also plays a role in its biological activity, affecting DNA replication and transcription .
Comparison with Similar Compounds
Table 1: Comparison of Acetyl-Substituted Phenanthrene Derivatives
Key Differences :
- Substituent Effects : The introduction of heterocycles (e.g., thiazole in ) or halogens (e.g., bromine in ) alters electronic properties and reactivity. Thiazole derivatives may exhibit enhanced biochemical activity, while brominated analogs are pivotal in Suzuki-Miyaura couplings.
- Positional Isomerism : While 9-Acetylphenanthrene (evidence) has the acetyl group at position 9, hypothetical 10-substituted isomers would exhibit distinct steric hindrance and conjugation patterns, affecting solubility and intermolecular interactions.
Functional Group Variations: Ethanone Derivatives
Table 2: Comparison of Ethanone-Based Compounds with Diverse Substituents
Key Differences :
- Electronic Effects : Sulfur-containing groups (e.g., sulfonyl in ) increase polarity and hydrogen-bonding capacity, whereas fluorine substituents (e.g., in ) improve lipid solubility and metabolic stability.
- Biological Relevance: The dimethylamino group in facilitates interactions with biological targets, making it a key intermediate in drug discovery.
Backbone Variations: Fluorene and Anthracene Analogs
Table 3: Comparison with Fluorene and Anthracene Derivatives
Key Differences :
- Structural Rigidity : Anthracene derivatives (e.g., ) exhibit extended π-conjugation, favoring applications in organic electronics. Fluorene analogs (e.g., ) offer planar frameworks for functionalization in material science.
- Substituent Impact : Chlorine atoms in fluorene derivatives enhance electron-withdrawing effects, while anthracene-based compounds prioritize charge transport in semiconductors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
